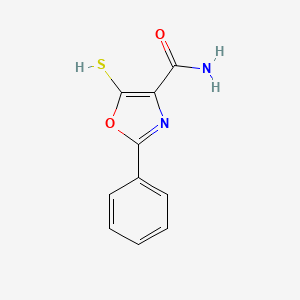
5-mercapto-2-phenyl-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-mercapto-2-phenyl-1,3-oxazole-4-carboxamide (or MPOC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPOC is a heterocyclic compound that contains a thiol group (-SH) and an oxazole ring in its structure. It has been synthesized using different methods, and its mechanism of action is still being studied.
作用機序
The mechanism of action of MPOC is not fully understood. However, studies have shown that MPOC induces apoptosis in cancer cells by activating the mitochondrial pathway. MPOC has also been shown to inhibit the replication of certain viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects
MPOC has been shown to exhibit cytotoxicity towards cancer cells while having minimal effect on normal cells. It has also been shown to inhibit the growth of certain viruses. MPOC has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Studies have also shown that MPOC can inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
実験室実験の利点と制限
One advantage of using MPOC in lab experiments is its selective cytotoxicity towards cancer cells. This makes it a potential candidate for the development of anticancer drugs. Another advantage is its ability to inhibit the replication of certain viruses. However, one limitation of using MPOC in lab experiments is its low solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the study of MPOC. One direction is the development of MPOC-based metal complexes for use in catalysis and as luminescent materials. Another direction is the study of MPOC's potential use as an antiviral agent. Further studies are also needed to fully understand the mechanism of action of MPOC and its potential applications in medicine. Additionally, the development of more efficient synthesis methods for MPOC is needed to increase its yield and reduce its cost.
Conclusion
In conclusion, MPOC is a heterocyclic compound that has potential applications in various fields, including medicine and material science. It has been synthesized using different methods, and its mechanism of action is still being studied. MPOC has been shown to exhibit cytotoxicity towards cancer cells and inhibit the replication of certain viruses. However, its low solubility in water can affect its bioavailability. There are several future directions for the study of MPOC, including the development of MPOC-based metal complexes, its potential use as an antiviral agent, and further studies to fully understand its mechanism of action and potential applications in medicine.
合成法
Several methods have been reported for the synthesis of MPOC. One of the most commonly used methods involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with thionyl chloride and then with sodium hydrosulfide. Another method involves the reaction of 2-phenyl-4-chloro-5-oxazolecarboxamide with sodium hydrosulfide. The yield of MPOC obtained from these methods varies from 60% to 90%.
科学的研究の応用
MPOC has been studied for its potential applications in various fields. In the field of medicine, MPOC has been shown to exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been studied for its potential use as an antiviral agent. In the field of material science, MPOC has been used as a ligand for the synthesis of metal complexes. These metal complexes have been studied for their potential applications in catalysis and as luminescent materials.
特性
IUPAC Name |
2-phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-8(13)7-10(15)14-9(12-7)6-4-2-1-3-5-6/h1-5,15H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKSSFGIRYWQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)S)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-sulfanyl-1,3-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-1-phenylethanone](/img/structure/B5112020.png)

![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5112026.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5112031.png)
![methyl 2-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B5112035.png)
![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5112041.png)
![3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5112052.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5112083.png)
![2,4-dichloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5112094.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5112095.png)
![1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine](/img/structure/B5112103.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5112104.png)
![2-ethoxy-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5112105.png)